3-benzylbenzoic Acid
Overview
Description
3-Benzylbenzoic Acid: is an organic compound with the molecular formula C₁₄H₁₂O₂. It is a derivative of benzoic acid, where a benzyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylbenzoic Acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- Friedel-Crafts Acylation:
- Reaction:
C₆H₅CH₂C₆H₅ + C₆H₅COClAlCl₃C₆H₅CH₂C₆H₄COC₆H₅+HCl
Reactants: Benzylbenzene, Benzoyl Chloride
Catalyst: Aluminum Chloride (AlCl₃)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylbenzoic Acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Benzoic Acid derivatives.
-
Reduction:
- Reagents: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄)
- Conditions: Anhydrous conditions, typically at room temperature.
- Products: Benzyl alcohol derivatives.
-
Substitution:
- Reagents: Halogens (e.g., Bromine, Chlorine), Nitrating agents.
- Conditions: Varies depending on the reagent, often requires a catalyst.
- Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Benzylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic acids on proteins and enzymes.
Medicine: Although not a drug itself, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylbenzoic Acid involves its interaction with molecular targets through its aromatic and carboxylic acid functional groups. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues, influencing the activity of the target molecules.
Comparison with Similar Compounds
- Benzoic Acid: A simpler aromatic carboxylic acid without the benzyl group.
- Benzyl Benzoate: An ester formed from benzoic acid and benzyl alcohol.
- 3-Benzoylbenzoic Acid: A compound with a benzoyl group instead of a benzyl group at the third position.
Uniqueness: 3-Benzylbenzoic Acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-benzylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFYYNKCXXKSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-54-2 | |
Record name | 3-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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